molecular formula C23H24FN7O B11230971 2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B11230971
M. Wt: 433.5 g/mol
InChI Key: RCTSZKKMEXIORR-UHFFFAOYSA-N
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Description

2-(4-{4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the piperazine moiety: This can be done through a substitution reaction where the piperazine ring is introduced.

    Final functionalization: The ethan-1-ol group is introduced in the final step, often through a reduction reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial to maximize yield and purity. Catalysts and automated synthesis equipment may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-{4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
  • 1-(4-FLUOROPHENYL)-3-(2-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
  • 2-(4-FLUOROPHENYL)-1-(PYRIDIN-3-YL)ETHANONE

Uniqueness

2-(4-{4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with a piperazine moiety and a fluorophenyl group. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H24FN7O

Molecular Weight

433.5 g/mol

IUPAC Name

2-[4-[4-(4-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H24FN7O/c24-17-6-8-18(9-7-17)26-21-20-16-25-31(19-4-2-1-3-5-19)22(20)28-23(27-21)30-12-10-29(11-13-30)14-15-32/h1-9,16,32H,10-15H2,(H,26,27,28)

InChI Key

RCTSZKKMEXIORR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

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